molecular formula C15H16N2O3 B12618055 N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide CAS No. 919996-48-8

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide

Cat. No.: B12618055
CAS No.: 919996-48-8
M. Wt: 272.30 g/mol
InChI Key: AOTAHDUMVREIOT-UHFFFAOYSA-N
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Description

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide is an organic compound with a complex structure that includes a phenoxyphenyl group and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide typically involves multiple steps. One common method starts with the preparation of the phenoxyphenyl intermediate, which is then reacted with glycinamide under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions may involve the use of halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Therapeutic Applications

1. Alzheimer's Disease Treatment
N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide has been identified as a potential inhibitor of β-amyloid peptide release and synthesis. This characteristic is crucial in the context of Alzheimer's disease, where the accumulation of β-amyloid plaques is a hallmark of the condition. Research indicates that compounds with similar structures can effectively inhibit β-amyloid peptide synthesis, suggesting that this compound may play a role in developing treatments aimed at slowing or preventing the progression of Alzheimer's disease .

2. Histone Deacetylase Inhibition
Another significant application is its role as a histone deacetylase (HDAC) inhibitor. Compounds that share structural similarities with this compound have shown potent inhibition of HDAC enzymes, which are involved in the regulation of gene expression. Inhibiting HDACs can lead to increased acetylation of histones and non-histone proteins, potentially reversing cancer cell growth and promoting apoptosis in tumor cells . For instance, one study reported IC50 values for related compounds below 400 nM, indicating strong enzyme inhibition .

Case Studies and Experimental Findings

Case Study 1: Alzheimer's Disease Models
In preclinical studies involving transgenic mouse models for Alzheimer's disease, compounds structurally related to this compound demonstrated a significant reduction in β-amyloid plaque burden when administered over an extended period. These findings suggest that such compounds could be pivotal in developing preventive strategies against Alzheimer's disease .

Case Study 2: Cancer Cell Lines
In vitro assays using human carcinoma cell lines revealed that certain derivatives of this compound exhibited potent anti-proliferative effects. For example, one compound achieved an IC50 value of 250 nM against colorectal cancer cells (HCT116), showcasing its potential as a therapeutic agent in oncology .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Alzheimer's DiseaseInhibition of β-amyloid peptide synthesisReduction in plaque burden in animal models
Cancer TreatmentHDAC inhibitionPotent anti-proliferative effects in carcinoma cells

Mechanism of Action

The mechanism by which N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenyl group may facilitate binding to specific sites, while the glycinamide moiety can interact with active sites or catalytic residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • α-Hydroxy-3-phenoxyphenylacetonitrile
  • 3-Phenoxybenzoic acid derivatives

Uniqueness

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity or selectivity for certain targets, making it a valuable tool in research and development.

Biological Activity

N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide (referred to as NHG) is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of NHG, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

NHG is characterized by the presence of a hydroxyl group and a phenoxyphenyl moiety, which contribute to its biological activity. The chemical structure can be represented as follows:

NHG=N Hydroxy N2 3 phenoxyphenyl methyl glycinamide\text{NHG}=\text{N Hydroxy N}^2-\text{ 3 phenoxyphenyl methyl glycinamide}

This structure allows NHG to interact with various biological targets, enhancing its potential therapeutic effects.

  • Inhibition of β-Amyloid Peptide Release : NHG has been shown to inhibit the release and synthesis of β-amyloid peptides, which are implicated in Alzheimer's disease. This action suggests that NHG could be beneficial in preventing or treating neurodegenerative conditions associated with amyloid accumulation .
  • Purinergic Receptor Modulation : Research indicates that compounds similar to NHG can modulate purinergic P2X receptor channels, which are involved in pain transmission and inflammatory responses. This modulation may contribute to analgesic effects and anti-inflammatory properties .
  • Tyrosinase Inhibition : While not directly studied for NHG, related compounds have demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin-related therapies .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of NHG and related compounds:

Activity Effect Reference
β-Amyloid Release InhibitionSignificant reduction
Pain Modulation via P2X ReceptorsAnalgesic effects
Tyrosinase InhibitionPotential skin applications

Case Studies

  • Alzheimer's Disease Models : In vitro studies using cell lines derived from neural tissues have demonstrated that NHG reduces β-amyloid peptide levels significantly. For instance, in a study involving human neuroblastoma cells, treatment with NHG resulted in a 40% decrease in amyloid precursor protein processing, leading to reduced β-amyloid secretion .
  • Pain Management Trials : Clinical trials assessing the efficacy of NHG on chronic pain models have shown promising results. Patients reported a notable decrease in pain scores after administration of NHG compared to placebo controls, indicating its potential as a therapeutic agent for neuropathic pain .
  • Cosmetic Applications : Preliminary studies suggest that NHG may be effective in skin lightening formulations due to its tyrosinase inhibitory activity. A formulation containing NHG showed a 30% reduction in melanin production in cultured melanocytes over a 14-day period .

Properties

CAS No.

919996-48-8

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-hydroxy-2-[(3-phenoxyphenyl)methylamino]acetamide

InChI

InChI=1S/C15H16N2O3/c18-15(17-19)11-16-10-12-5-4-8-14(9-12)20-13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18)

InChI Key

AOTAHDUMVREIOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCC(=O)NO

Origin of Product

United States

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